

# Spectroscopic Analysis of Methyl 2-Methylpentanoate: A Technical Guide

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## Compound of Interest

Compound Name: 2-Methylpentanoate

Cat. No.: B1260403

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This guide provides a comprehensive overview of the spectroscopic data for methyl **2-methylpentanoate**, a key compound in various research and development applications. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for identification, characterization, and quality control purposes. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the methodologies for their acquisition and interpretation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Below are the  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for methyl **2-methylpentanoate**.

### $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum of methyl **2-methylpentanoate** provides information on the number of different types of protons and their neighboring environments.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for Methyl **2-Methylpentanoate**

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity | Integration | Assignment                                      |
|------------------------------------|--------------|-------------|---|
| 3.67                               | s            | 3H          | O-CH <sub>3</sub>                               |
| 2.44                               | m            | 1H          | CH(CH <sub>3</sub> )COOCH <sub>3</sub>          |
| 1.63                               | m            | 1H          | CHHCH(CH <sub>3</sub> )                         |
| 1.41                               | m            | 1H          | CHHCH(CH <sub>3</sub> )                         |
| 1.35                               | m            | 2H          | CH <sub>3</sub> CH <sub>2</sub> CH <sub>2</sub> |
| 1.14                               | d            | 3H          | CH(CH <sub>3</sub> )COOCH <sub>3</sub>          |
| 0.90                               | t            | 3H          | CH <sub>3</sub> CH <sub>2</sub> CH <sub>2</sub> |

## <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The following data is based on a predicted spectrum.

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for Methyl 2-Methylpentanoate

| Chemical Shift ( $\delta$ ) ppm | Assignment                                      |
|---------------------------------|---|
| 176.9                           | C=O   |
| 51.2                            | O-CH <sub>3</sub>                               |
| 41.2                            | CH(CH <sub>3</sub> )COOCH <sub>3</sub>          |
| 34.5                            | CH <sub>2</sub> CH(CH <sub>3</sub> )            |
| 20.3                            | CH <sub>3</sub> CH <sub>2</sub> CH <sub>2</sub> |
| 16.8                            | CH(CH <sub>3</sub> )COOCH <sub>3</sub>          |
| 14.0                            | CH <sub>3</sub> CH <sub>2</sub> CH <sub>2</sub> |

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for Methyl **2-Methylpentanoate**

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Assignment           |
|--------------------------------|-----------|----------------------|
| 2958                           | Strong    | C-H stretch (alkane) |
| 1738                           | Strong    | C=O stretch (ester)  |
| 1460                           | Medium    | C-H bend (alkane)    |
| 1198, 1170                     | Strong    | C-O stretch (ester)  |

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Table 4: Mass Spectrometry Data (Electron Ionization) for Methyl **2-Methylpentanoate**

| m/z | Relative Intensity (%) |
|-----|------------------------|
| 130 | 5                      |
| 115 | 10                     |
| 101 | 25                     |
| 88  | 100                    |
| 73  | 20                     |
| 57  | 40                     |
| 43  | 55                     |

## Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data presented in this guide.

## NMR Spectroscopy

Sample Preparation: A solution of methyl **2-methylpentanoate** was prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).

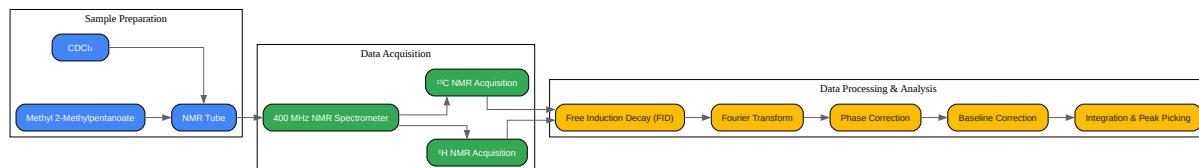
Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were acquired on a 400 MHz NMR spectrometer.

$^1\text{H}$  NMR Parameters:

- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Spectral Width: 16 ppm
- Acquisition Time: 4 s

$^{13}\text{C}$  NMR Parameters:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Spectral Width: 240 ppm
- Acquisition Time: 1.5 s



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Figure 1. Workflow for NMR data acquisition and processing.

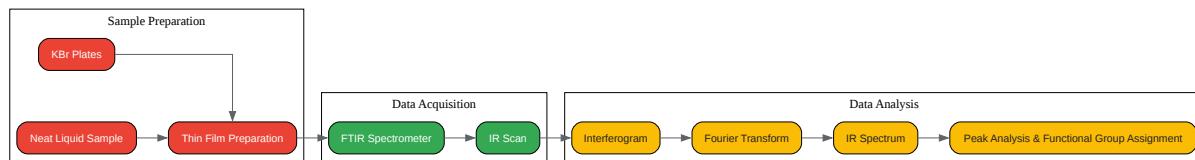
## Infrared Spectroscopy

Sample Preparation: A thin film of neat methyl **2-methylpentanoate** was prepared between two potassium bromide (KBr) plates.

Instrumentation: The IR spectrum was recorded on a Fourier-transform infrared (FTIR) spectrometer.

Parameters:

- Spectral Range: 4000-400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 32
- Mode: Transmittance



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Figure 2. Workflow for IR spectroscopic analysis.

## Mass Spectrometry

Instrumentation: Mass spectral data were obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

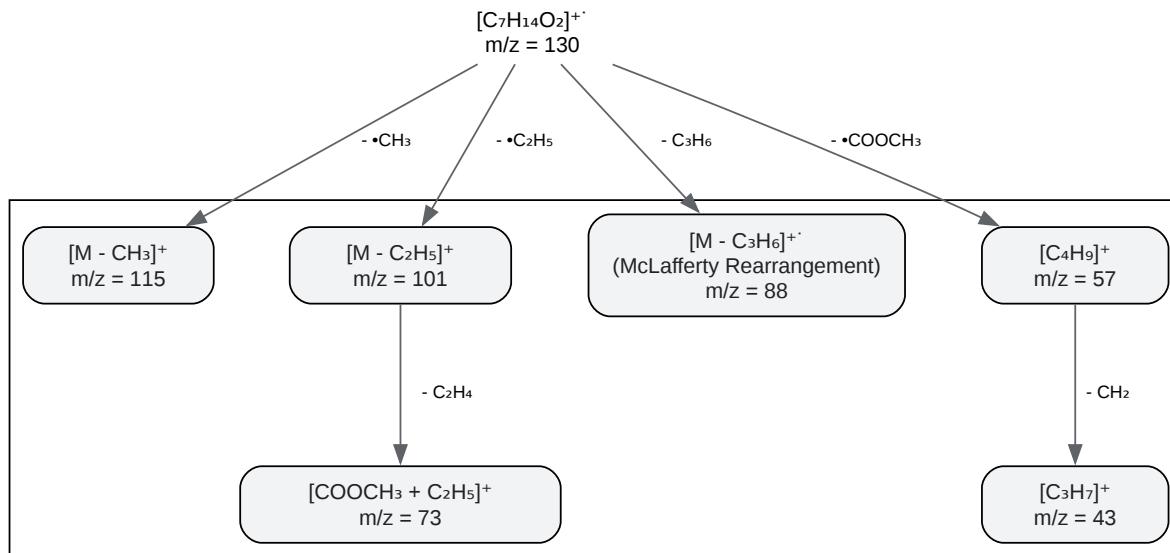
### GC Parameters:

- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
- Inlet Temperature: 250°C
- Oven Program: Initial temperature of 50°C held for 2 min, then ramped to 250°C at 10°C/min.
- Carrier Gas: Helium at a constant flow of 1 mL/min.

### MS Parameters:

- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Mass Range: 40-400 m/z

- Source Temperature: 230°C



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Figure 3. Proposed mass spectral fragmentation pathway for methyl 2-methylpentanoate.

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